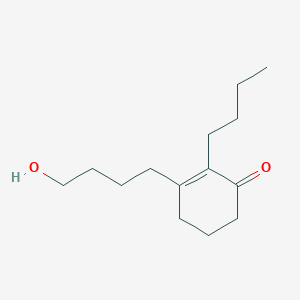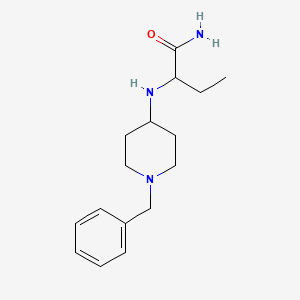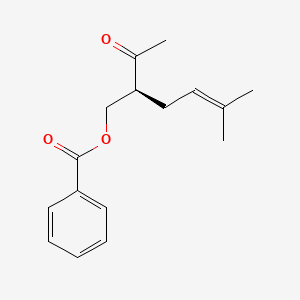
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a hexenyl chain with an acetyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate typically involves the esterification of benzoic acid with an appropriate alcohol. One common method is the Fischer esterification, where benzoic acid reacts with (2S)-2-acetyl-5-methylhex-4-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Aplicaciones Científicas De Investigación
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may exert biological effects. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used in similar applications such as fragrances and pharmaceuticals.
Methyl benzoate: An ester of benzoic acid and methanol, commonly used in the fragrance industry.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and as a solvent.
Uniqueness
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate is unique due to its specific structural features, including the presence of an acetyl group and a hexenyl chain. These structural elements contribute to its distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
81757-15-5 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
[(2S)-2-acetyl-5-methylhex-4-enyl] benzoate |
InChI |
InChI=1S/C16H20O3/c1-12(2)9-10-15(13(3)17)11-19-16(18)14-7-5-4-6-8-14/h4-9,15H,10-11H2,1-3H3/t15-/m0/s1 |
Clave InChI |
OYXXAEPGYTUXQY-HNNXBMFYSA-N |
SMILES isomérico |
CC(=CC[C@@H](COC(=O)C1=CC=CC=C1)C(=O)C)C |
SMILES canónico |
CC(=CCC(COC(=O)C1=CC=CC=C1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
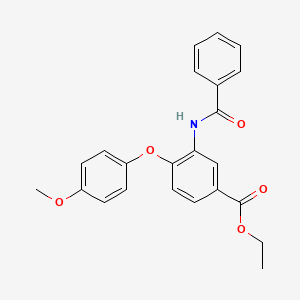
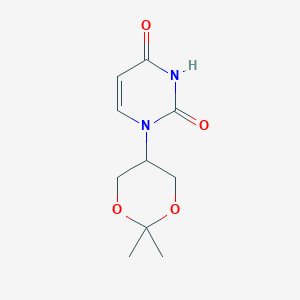
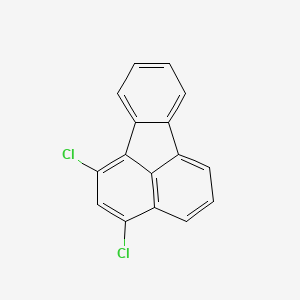

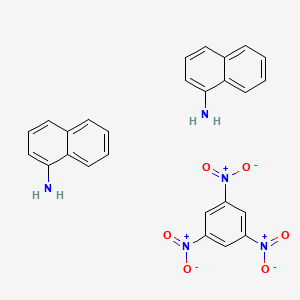
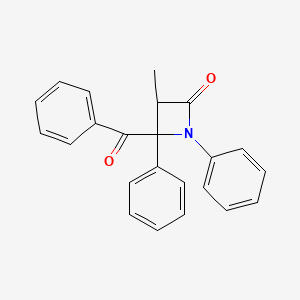
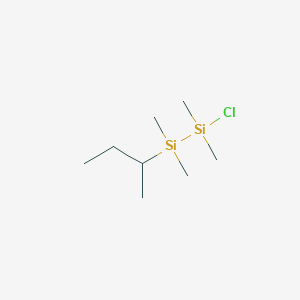

![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
